Sorazolon E2

Description

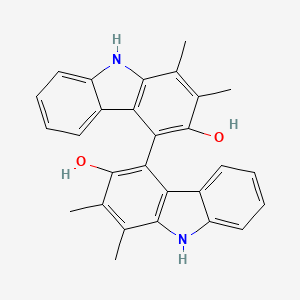

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24N2O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

4-(3-hydroxy-1,2-dimethyl-9H-carbazol-4-yl)-1,2-dimethyl-9H-carbazol-3-ol |

InChI |

InChI=1S/C28H24N2O2/c1-13-15(3)27(31)23(21-17-9-5-7-11-19(17)29-25(13)21)24-22-18-10-6-8-12-20(18)30-26(22)14(2)16(4)28(24)32/h5-12,29-32H,1-4H3 |

InChI Key |

RXWNSPMKONYUEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)C4=C(C(=C(C5=C4C6=CC=CC=C6N5)C)C)O)O)C |

Synonyms |

sorazolon E2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Biological Source Organisms

The discovery of Sorazolon E2 is linked to the broader exploration of secondary metabolites from myxobacteria, a group of soil-dwelling bacteria known for producing a diverse array of bioactive compounds nih.govwikipedia.orgoup.com.

This compound, along with a series of related compounds known as sorazolons A through E, was first isolated from the myxobacterium Sorangium cellulosum strain Soce375 acs.orgnih.gov. This particular strain is a significant producer of these novel carbazole (B46965) alkaloids acs.org. Sorangium cellulosum is a Gram-negative bacterium recognized for its unusually large genome and its capacity to synthesize approximately half of all known secondary metabolites from myxobacteria wikipedia.orgnih.gov. These metabolites include compounds with antifungal and antibacterial properties wikipedia.org. The genus is known for its complex, social lifestyle and its ability to form fruiting bodies under certain conditions wikipedia.orgnih.gov. The production of a wide range of secondary metabolites by S. cellulosum is a key characteristic, making it a focal point for natural product discovery nih.govoup.comresearchgate.net.

This compound belongs to the carbazole alkaloid class of compounds, which are characterized by a core carbazole structure. While many carbazole alkaloids are isolated from plants of the Rutaceae family, a significant number are also produced by microorganisms researchgate.netresearchgate.net. These microbial carbazoles often exhibit diverse biological activities.

Compared to other microorganism-derived carbazoles, this compound has a distinct dimeric structure. Its molecular formula is C₂₈H₂₄N₂O₂ acs.org. Many other microbial carbazoles, such as carbazomycins from Streptomyces species, are monomeric researchgate.net. Another example includes exophilone, a tetrahydrocarbazole derivative from the deep-sea fungus Exophiala oligosperma, which shares structural similarities with the sorazolon monomer, Sorazolon A researchgate.net. The table below offers a comparative overview of this compound and other selected carbazole alkaloids derived from microorganisms.

Table 1: Comparative Data of Selected Microorganism-Derived Carbazole Alkaloids

| Compound Name | Producing Organism | Structural Feature | Reference |

|---|---|---|---|

| This compound | Sorangium cellulosum Soce375 | Symmetrical Dimer | acs.org |

| Carbazomycin A/B | Streptomyces luteosporeus | Monomer | researchgate.net |

| Exophilone | Exophiala oligosperma | Tetrahydrocarbazole Monomer | researchgate.net |

Strategies for Isolation from Biological Matrices

The isolation of this compound from cultures of Sorangium cellulosum strain Soce375 involves a multi-step process designed to separate and purify the compound from a complex mixture of metabolites. The general workflow includes cultivation of the microorganism, extraction of the metabolites, and chromatographic separation.

The molecular structure of this compound was elucidated through extensive spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine its molecular formula, C₂₈H₂₄N₂O₂ acs.org. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, revealed that this compound is a completely symmetrical dimer, highly similar in structure to its monomeric counterpart, Sorazolon E acs.org. The structural elucidation of the related compound, Sorazolon A, involved comparing experimental Circular Dichroism (CD) spectra with quantum chemical calculations to determine its absolute configuration acs.orgnih.gov. These advanced analytical techniques are crucial for the successful isolation and characterization of novel natural products like this compound from their biological sources acs.org.

Synthetic Chemistry of Sorazolon E2

Strategies for Total Synthesis

Short-Step Synthetic Approaches

Efficient and concise synthetic routes are highly sought after in organic chemistry. Several research groups have developed short-step syntheses for Sorazolon E, which subsequently leads to Sorazolon E2. A notable approach involves the condensation of cyclohexanone (B45756) with a commercially available substituted aniline, such as 4-methoxy-2,3-dimethylaniline. researchgate.netnih.gov This is followed by a palladium-catalyzed dehydrogenative aromatization and intramolecular C-C bond coupling to form the carbazole (B46965) core of Sorazolon E. researchgate.netnih.gov This method significantly reduces the number of steps compared to earlier syntheses, which could require up to eight steps. researchgate.netresearchgate.net One efficient three-step process for assembling Sorazolon E involves condensation, aromatization, and C-C coupling. researchgate.netresearchgate.net

Another concise strategy for constructing the carbazole scaffold involves a palladium-catalyzed domino reaction. This one-pot synthesis utilizes the reaction of arylamines with cyclic ketones, proceeding through a dehydrogenative aromatization and a dual C(sp²)–H functionalization process to yield carbazoles in moderate to good yields. acs.org

| Starting Materials | Key Reactions | Product | Reference(s) |

| Cyclohexanone, 4-methoxy-2,3-dimethylaniline | Condensation, Pd-catalyzed dehydrogenative aromatization/intramolecular C-C bond coupling, Deprotection | Sorazolon E | researchgate.netnih.gov |

| Arylamines, Cyclic ketones | Pd-catalyzed domino reaction (dehydrogenative aromatization, dual C(sp²)–H functionalization) | Carbazoles | acs.org |

Multi-Step Synthetic Strategies

While shorter routes are often preferred, multi-step syntheses can offer greater control over stereochemistry and allow for the introduction of diverse functionalities. libretexts.orgsavemyexams.com The synthesis of complex molecules like this compound often necessitates a carefully planned sequence of reactions. libretexts.orgsavemyexams.com Retrosynthetic analysis is a key tool used to devise these multi-step pathways, by working backward from the target molecule to simpler, commercially available starting materials. youtube.com

A convergent synthetic route to 1,1′-bicarbazoles, the core structure of this compound, has been developed involving a sequential iron(III)- and palladium(II)-catalyzed oxidative coupling. researchgate.net This strategy involves the iron-catalyzed oxidative coupling of diarylamines to form 2,2′-bis(arylamino)-1,1′-biaryls, followed by a twofold palladium(II)-catalyzed oxidative cyclization to furnish the bicarbazole skeleton. researchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis plays a central role in the modern synthesis of complex molecules, and the synthesis of this compound is no exception. Various transition metal catalysts have been employed to facilitate key bond-forming reactions with high efficiency and selectivity. researchgate.netresearchgate.netresearchgate.netrsc.orgrsc.orgnih.gov

| Catalyst System | Reaction Type | Key Transformation | Reference(s) |

| Pd(II) salts (e.g., Pd(OAc)₂) | Dehydrogenative aromatization/intramolecular C-C bond coupling | Formation of the carbazole ring system from an arylamine and cyclohexanone | researchgate.netnih.govresearchgate.net |

| Ligand-free Pd catalyst | Domino reaction (dehydrogenative aromatization/C(sp²)–C(sp²) coupling) | One-pot synthesis of carbazoles from arylamines and cyclic ketones | acs.org |

Vanadium-Catalyzed Oxidative Coupling

The pivotal step in the synthesis of this compound is the enantioselective oxidative coupling of two Sorazolon E monomers. Chiral vanadium complexes have emerged as highly effective catalysts for this transformation. researchgate.netresearchgate.netnih.govrsc.org Specifically, a chiral dinuclear vanadium(V) complex has been shown to mediate the enantioselective oxidative coupling of Sorazolon E to afford (+)-Sorazolon E2 with good enantioselectivity. researchgate.netnih.govrsc.org These vanadium catalysts, often derived from Schiff base ligands and vanadium(IV) salts, operate under aerobic conditions, using oxygen from the air as a green oxidant. researchgate.net This process is highly stereoselective, affording the desired axially chiral biaryl product in high yield with water as the only byproduct. researchgate.net The use of a chiral vanadium(V) catalyst enabled the homocoupling of Sorazolon E in 71% yield and 60% enantiomeric excess (ee), which could be improved to 90% ee after recrystallization. researchgate.netresearchgate.net

The utility of vanadium catalysts extends to the asymmetric coupling of other hydroxycarbazoles and has been successfully applied in the total synthesis of other natural products. rsc.orgnih.gov The development of both mono- and dinuclear vanadium catalysts has provided a powerful strategy for constructing axially chiral compounds. researchgate.net

| Catalyst | Reaction | Product | Enantioselectivity | Reference(s) |

| Chiral dinuclear vanadium(V) complex ((Rₐ,S,S)-6) | Enantioselective oxidative coupling of Sorazolon E | (+)-Sorazolon E2 | Good | researchgate.netnih.govrsc.org |

| Chiral vanadium(V) catalyst V3 | Enantioselective homocoupling of Sorazolon E | (+)-Sorazolon E2 | 60% ee (90% ee after recrystallization) | researchgate.netresearchgate.net |

Iron-Catalyzed Oxidative Biaryl Coupling

Iron catalysts, being abundant and environmentally benign, offer an attractive alternative for oxidative coupling reactions. researchgate.netnih.govnih.gov Iron(III)-catalyzed oxidative coupling of diarylamines has been utilized in a convergent approach to 1,1′-bicarbazoles. researchgate.net A novel iron complex, μ-oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(III)], has proven to be an efficient catalyst for the oxidative biaryl coupling of carbazoles. researchgate.netresearchgate.net

Furthermore, the use of hexadecafluorophthalocyanineiron(II) as a catalyst in the presence of a chiral biaryl phosphoric acid as a co-catalyst allows for the asymmetric oxidative C-C coupling of diarylamines, producing chiral 2,2′-diamino-1,1′-biaryls with up to 90% ee. nih.gov This method proceeds at room temperature with air as the terminal oxidant. nih.gov The mechanism is proposed to involve a radical cation-chiral phosphate (B84403) ion pair as the key intermediate for asymmetric induction. nih.gov While not yet reported for the direct synthesis of this compound, this methodology holds promise for the enantioselective synthesis of bicarbazole alkaloids. researchgate.net

| Catalyst System | Reaction Type | Key Transformation | Reference(s) |

| Iron(III) salts | Oxidative coupling of diarylamines | Formation of 2,2′-bis(arylamino)-1,1′-biaryls | researchgate.net |

| μ-oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(III)] | Oxidative biaryl coupling of carbazoles | Formation of bicarbazoles | researchgate.netresearchgate.net |

| Hexadecafluorophthalocyanineiron(II) with chiral phosphoric acid | Asymmetric oxidative C-C coupling of diarylamines | Formation of chiral 2,2′-diamino-1,1′-biaryls | nih.gov |

Other Transition Metal Catalysis in Carbazole Assembly

The construction of the carbazole nucleus is a foundational step in the synthesis of sorazolons. Beyond the specific catalysts used for the final dimerization, various transition metals are instrumental in assembling the tricyclic carbazole scaffold. chim.it Transition metal-catalyzed C-H activation and functionalization have become reliable methods for creating substituted carbazoles. chim.it

Palladium catalysis is particularly prominent. One effective method involves a Pd(II)-catalyzed dehydrogenative aromatization and intramolecular C-C bond coupling. nih.govresearchgate.net This strategy has been applied in a short synthesis of Sorazolon E. nih.gov Another palladium-catalyzed domino reaction achieves the one-pot synthesis of carbazoles through dehydrogenative aromatization and a dual C(sp²)-H functionalization process under ligand-free conditions. researchgate.net Furthermore, Pd(II)-catalyzed intramolecular C-H amination of 2-azidobiphenyls in water offers an efficient route to various carbazoles, with nitrogen gas as the only byproduct. researchgate.net The synthesis of carbazole derivatives can also be achieved through tandem Pd-catalyzed C-H activation and intramolecular C-N bond formation from 2-aminobiphenyl (B1664054) precursors. researchgate.net

Copper catalysts also play a role in carbazole synthesis. An efficient method uses a copper catalyst for the double C-N coupling of 2,2'-dibromobiphenyl (B83442) with various amines in the presence of air to produce carbazole derivatives in high yields. researchgate.net Other transition metals like rhodium and iridium are also employed in the synthesis of complex carbazoles through processes such as intramolecular annulation of alkyne-tethered indoles. nih.govnih.gov

These methods provide a versatile toolbox for constructing the core carbazole structure, with the choice of catalyst and reaction conditions influencing the efficiency and functional group tolerance of the synthesis. chim.itmdpi.com

Enantioselective Synthetic Approaches

The defining structural feature of this compound is its axial chirality, arising from the restricted rotation around the C-C single bond linking the two Sorazolon E units. Consequently, the development of enantioselective synthetic methods to control the stereochemistry of this axis has been a primary goal in its total synthesis. nih.govnih.gov The most direct and effective strategy reported is the asymmetric oxidative homocoupling of the Sorazolon E precursor. researchgate.net

The key step in the total synthesis of (+)-Sorazolon E2 is the enantioselective oxidative coupling of its precursor, Sorazolon E. nih.gov This reaction involves the dimerization of two hydroxycarbazole molecules to form an axially chiral biaryl compound. researchgate.net Researchers have successfully employed a chiral vanadium(V) catalyst to mediate the homocoupling of Sorazolon E. researchgate.net This process furnishes (+)-Sorazolon E2 in good yield and enantioselectivity. nih.gov

In a notable synthesis reported by Sasai, Takizawa, and colleagues, the use of a specific chiral dinuclear vanadium complex under an air atmosphere resulted in the formation of (+)-Sorazolon E2. nih.govresearchgate.net The reaction yielded the product with a 60% enantiomeric excess (ee), which could be enhanced to 90% ee after a single recrystallization. researchgate.netresearchgate.net This approach is highly efficient, avoiding the use of stoichiometric and often toxic oxidants that were required in earlier methods. researchgate.net The use of air or molecular oxygen as the terminal oxidant makes this a green and atom-economical process, with water being the sole coproduct. researchgate.net Vanadium catalysts have proven to be generally useful for the asymmetric coupling of hydroxycarbazoles and other arenols. nih.govkaust.edu.sa

The success of the enantioselective synthesis of this compound hinges on the design of the chiral catalyst. Chiral vanadium complexes have emerged as highly effective catalysts for the oxidative coupling of phenolic compounds, including hydroxycarbazoles. nih.govresearchgate.net The most successful catalyst for the synthesis of (+)-Sorazolon E2 is a chiral dinuclear vanadium(V) complex. nih.gov

These catalysts are typically prepared from vanadium(IV) salts and Schiff base ligands. researchgate.net The ligands themselves are generated from the condensation of a chiral component, such as an amino acid derivative (e.g., (S)-tert-leucine), and a chiral biaryl scaffold like (R)-1,1'-bi-2-naphthol (BINOL). researchgate.net The resulting complex, such as (Ra,S,S)-6, possesses a well-defined chiral environment. nih.gov The dinuclear nature of the catalyst is a key feature, as it is believed to enable a dual activation mechanism where the two vanadium centers simultaneously activate two molecules of the hydroxycarbazole substrate. This facilitates highly stereoselective C-C bond formation with high reaction rates. researchgate.net

The application of this catalyst involves using a small molar percentage (e.g., 5 mol%) in a suitable solvent, such as carbon tetrachloride, under an atmosphere of air or pure oxygen. researchgate.net The reaction conditions, including temperature and reaction time, can be optimized to maximize both yield and enantioselectivity. researchgate.net

| Entry | Solvent | Conversion of 2a (%) | NMR Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Toluene | 85 | 49 | 72 |

| 2 | 1,2-dichlorobenzene | 94 | 44 | 74 |

| 3 | Dichloromethane | 74 | 55 | 70 |

| 4 | 1,1,2,2-tetrachloroethane | 87 | 56 | 62 |

| 5 | Carbon tetrachloride | 85 | 65 | 65 |

Regiochemical Control in Carbazole Ring Formation Relevant to this compound Scaffolds

Achieving the correct substitution pattern on the carbazole ring is critical, as this dictates the structure of the final natural product. The synthesis of substituted carbazoles often faces the challenge of controlling regiochemistry, especially when cyclizing diarylamine precursors that lack directing groups. nsf.gov

Modern synthetic methods have been developed to address this challenge. For instance, a regioselective carbazole synthesis using 3-triflato-2-pyrones and alkynyl anilines allows for complete control over the final substitution pattern, accommodating even complex and sterically crowded arrangements. nsf.gov The regioselectivity of C-H functionalization is often guided by directing groups on the carbazole precursor, which steer the catalyst to a specific C-H bond. chim.it

In the context of Sorazolon E, a concise synthesis demonstrates excellent regiochemical control by starting with specifically substituted precursors. The synthesis begins with the condensation of cyclohexanone and commercially available 4-methoxy-2,3-dimethylaniline. nih.govresearchgate.net The subsequent Pd(II)-catalyzed dehydrogenative aromatization and intramolecular C-C bond coupling steps are guided by the inherent structure of this intermediate, leading directly to the desired carbazole scaffold of Sorazolon E without the formation of other isomers. nih.gov This strategic choice of starting materials circumvents the need for protecting groups or complex directing-group chemistry to ensure the formation of the correct constitutional isomer.

Synthetic Routes to Sorazolon E Precursors

Sorazolon E is the direct monomeric precursor required for the asymmetric oxidative coupling that forms this compound. researchgate.net An efficient and short synthesis of Sorazolon E has been established. nih.gov This route represents a significant improvement over previous methods, which could require up to eight steps. researchgate.net

The synthesis commences with the condensation reaction between cyclohexanone and 4-methoxy-2,3-dimethylaniline. nih.govresearchgate.net This initial step forms a tetrahydrocarbazole intermediate. The key subsequent transformation is a palladium(II)-catalyzed process that combines dehydrogenative aromatization with an intramolecular C-C bond coupling. nih.gov This step efficiently constructs the fully aromatic carbazole core. The final step to afford Sorazolon E is a deprotection, typically the removal of a methyl group to reveal the free hydroxyl group at the C3 position, which is essential for the subsequent oxidative coupling reaction. nih.gov This three-step process (condensation, aromatization/C-C coupling, and deprotection) provides a practical and high-yield route to the crucial Sorazolon E precursor. researchgate.netresearchgate.net

Structural Elucidation and Characterization Techniques in Research

Spectroscopic Methods for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in piecing together the structure of Sorazolon E2. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in assigning the proton (¹H) and carbon (¹³C) signals of the molecule. acs.orgnih.gov

Analysis of the NMR spectra of this compound revealed its nature as a symmetric dimer. acs.org This was deduced from the observation that the spectra showed signals for only one half of the molecule, indicating that the two monomeric units are identical and symmetrically linked. acs.org Key techniques like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in establishing the connectivity between different parts of the molecule. acs.org

Table 1: Key ¹H and ¹³C NMR Data for this compound acs.org

| Position | ¹H Chemical Shift (δH) in ppm | ¹³C Chemical Shift (δC) in ppm |

| 2 | 5.28 (s) | - |

| 3 | - | - |

| 6 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 8a | - | - |

| OH-12 | 4.55 | - |

| OH-13 | 4.35 | - |

| NH | 10.17 | - |

Note: The provided source mentions specific shifts for protons like H-2, OH, and NH, and implies the presence of other signals that were used for full structural assignment, though a complete list is not available in the excerpt. The table reflects the explicitly mentioned data.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact molecular formula of this compound. acs.orgnih.gov This technique measures the mass-to-charge ratio of ions with very high accuracy. For this compound, HRESIMS analysis yielded a molecular ion peak at m/z 420.181550 [M]+. This experimental value was in close agreement with the calculated mass for the molecular formula C₂₈H₂₄N₂O₂, which is 420.183229. acs.org This data confirmed the elemental composition of the molecule. acs.org

Chiroptical Spectroscopy for Absolute Configuration Assignment

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration of these molecules is a critical aspect of their characterization. Chiroptical spectroscopy plays a vital role in this assignment. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comlibretexts.org This technique is particularly useful for determining the absolute configuration of molecules. jascoinc.com In the study of the sorazolon family of compounds, the absolute configuration of a related compound, sorazolon A, was determined by comparing its experimental CD spectrum with quantum chemically calculated spectra for both possible enantiomers. acs.orgnih.gov This established stereochemical framework was then extended by analogy to other members of the sorazolon family, including this compound, assuming a common biosynthetic pathway. acs.org The enantioselective synthesis of (+)-sorazolon E2 has also been achieved, further solidifying its stereochemistry. researchgate.netnih.gov

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of chemical compounds. mdpi.comadarshcollege.in In the research on this compound, various chromatographic methods were utilized.

The isolation of this compound from its natural source, the myxobacterium Sorangium cellulosum, involved multiple chromatographic steps. acs.org These likely included techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC). acs.orgncl.res.in Analytical HPLC was also used to determine the purity of the isolated this compound, with a reported retention time of 19.64 minutes under specific analytical conditions. acs.org Furthermore, chiral HPLC is a crucial technique for determining the enantiomeric purity of chiral compounds like this compound. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The analysis of chiral molecules is a critical aspect of natural product chemistry and synthetic chemistry, as enantiomers can exhibit distinct biological activities. For complex molecules such as this compound, determining the enantiomeric purity is essential for understanding its properties and potential applications. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for separating and quantifying enantiomers, thereby enabling the determination of enantiomeric excess (ee). uma.eslcms.czscielo.br The most prevalent method involves the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. scielo.brresearchgate.net

In the context of this compound, research has focused on its total synthesis, particularly the enantioselective synthesis of its atropisomers. The enantioselective oxidative coupling of Sorazolon E is a key step in producing (+)-Sorazolon E2. researchgate.netnih.gov One reported synthesis utilized a chiral dinuclear vanadium complex as a catalyst to mediate this coupling reaction. nih.govresearchgate.net Following the synthesis, chiral HPLC was employed to ascertain the success of the enantioselective process by measuring the enantiomeric excess of the resulting (+)-Sorazolon E2.

The specific determination of the enantiomeric excess for the synthesized (+)-Sorazolon E2 was accomplished using a CHIRAL ART Cellulose-SB column. researchgate.net This analysis is crucial as it quantifies the degree of stereoselectivity achieved by the chiral catalyst. Research by Sako et al. reported that the enantioselective oxidative coupling of Sorazolon E yielded (+)-Sorazolon E2 with a 71% yield and an initial enantiomeric excess of 60%. researchgate.netresearchgate.net A significant improvement in enantiomeric purity was achieved through a single recrystallization, which elevated the enantiomeric excess to 90%. researchgate.net The absolute configuration of the synthesized (+)-Sorazolon E2 was determined to be R based on a comparison of its circular dichroism (CD) spectrum with known compounds. researchgate.net

The detailed findings from the enantioselective synthesis and subsequent purity analysis are summarized below.

Table 1: Enantioselective Synthesis and Enantiomeric Excess of (+)-Sorazolon E2

| Product | Catalyst | Yield | Enantiomeric Excess (ee) (Initial) | Enantiomeric Excess (ee) (After Recrystallization) | HPLC Column Used for ee Determination |

|---|

This table summarizes the results from the enantioselective oxidative coupling of Sorazolon E to form (+)-Sorazolon E2, as reported in scientific literature. researchgate.netresearchgate.net

This application of chiral HPLC demonstrates its indispensable role in the characterization of synthesized chiral natural products. It provides the quantitative data necessary to evaluate and optimize enantioselective synthetic routes, ensuring the production of compounds with high optical purity.

Biological Activities and Mechanistic Investigations in Vitro and Cellular Models

Antiproliferative Effects in Cellular Models

Studies have explored the antiproliferative potential of Sorazolon E2, focusing on its cytotoxic effects in cellular models. researchgate.netnih.gov

Sorazolons D2, E, and E2 exhibit moderate cytotoxic activity against the mouse fibroblast cell line L929. researchgate.netnih.govacs.orgacs.org The half-maximal inhibitory concentration (IC50) values for these compounds against L929 cells have been reported to range between 5.0 µM and 0.09 mM. researchgate.netnih.govacs.orgacs.org

Table 1: In Vitro Cytotoxicity of Sorazolons Against L929 Fibroblast Cells

| Compound Group | Cell Line | IC50 Range | Reference |

| Sorazolons D2, E, E2 | L929 (Mouse Fibroblast) | 5.0 µM – 0.09 mM | researchgate.netnih.govacs.orgacs.org |

While this compound has been shown to exert cytotoxic effects, detailed mechanistic investigations specifically elucidating its precise mechanisms of action on cellular proliferation pathways are not extensively detailed in the provided literature. researchgate.netnih.govresearchgate.net However, the observed antiproliferative activity suggests an interference with cellular growth or survival processes. researchgate.net

Antimicrobial Activity Studies

This compound, as part of the sorazolon family, has also been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. researchgate.netnih.govresearchgate.net

Sorazolons, including E2, have demonstrated antibacterial activity against Gram-positive bacterial strains. researchgate.net Specifically, studies have reported activity against Bacillus subtilis and Micrococcus luteus. researchgate.netnih.govresearchgate.net The original research that isolated this compound also included Staphylococcus aureus in its microbial sensitivity tests. nih.gov

Beyond Gram-positive bacteria, Sorazolons, including E2, have also shown activity against Gram-negative bacterial strains. researchgate.net Investigations have confirmed their effectiveness against Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net

In addition to antibacterial effects, this compound and related compounds have exhibited anti-yeast activity. researchgate.netnih.gov Notably, they have been found to be active against Candida albicans, a common pathogenic yeast. researchgate.netnih.gov

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Microbial Type | Example Strains Tested | Activity | Reference |

| Gram-Positive Bacteria | Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus | Active | researchgate.netnih.govresearchgate.net |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Active | nih.govresearchgate.net |

| Fungi/Yeast | Candida albicans | Active | researchgate.netnih.gov |

Proposed Molecular Targets of Antimicrobial Action

Sorazolons, including this compound, D2, and E, have demonstrated antimicrobial activities in in vitro settings. Specifically, these compounds have exhibited antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus, as well as antifungal activity against Candida albicans wikipedia.orgnih.gov. While the precise molecular targets for this compound's antimicrobial action are not explicitly detailed, the broader class of carbazole (B46965) derivatives, to which sorazolons belong, is well-recognized for its diverse antimicrobial properties wikipedia.orgnih.govnih.govnih.gov. General mechanisms of action for antimicrobial agents often involve fundamental cellular processes, including the inhibition of cell wall synthesis, disruption of protein synthesis, alteration of cell membrane integrity, interference with DNA replication or transcription, and inhibition of essential bacterial metabolic pathways. For instance, some carbazole derivatives have been shown to exert their antimicrobial effects by binding to dihydrofolate reductase nih.gov.

Anti-Fibrosis Research Applications

Sorazolons D2, E, and E2, originating from Sorangium cellulosum strain Soce375, have been identified for their anti-fibrosis activity wikipedia.orgnih.gov. Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. Pulmonary fibrosis, for example, is a severe lung disease where progressive scarring impairs lung function wikipedia.org. The investigation into the anti-fibrotic potential of this compound highlights its relevance in addressing conditions where uncontrolled fibrotic responses contribute to disease progression wikipedia.org.

In anti-fibrosis research, the assessment of compounds often involves fibroblast models, given the central role of fibroblasts in producing and depositing extracellular matrix components. Sorazolons D2, E, and E2 have been evaluated for their cytotoxic activity against the mouse fibroblast cell line L929. These compounds exhibited moderate cytotoxic effects, with half-maximal inhibitory concentration (IC50) values ranging between 5.0 µM and 0.09 mM wikipedia.orgcaymanchem.comnih.gov. These findings suggest that this compound and its related compounds can influence fibroblast viability, which is a critical aspect in modulating fibrotic processes.

Table 1: Cytotoxic Activity of Sorazolons against Mouse Fibroblast Cell Line L929

| Compound | IC50 Range (µM) |

| Sorazolon D2 | 5.0 - 90 |

| Sorazolon E | 5.0 - 90 |

| This compound | 5.0 - 90 |

Note: The IC50 values are reported as a range between 5.0 µM and 0.09 mM (which is 90 µM) for all three compounds wikipedia.orgcaymanchem.comnih.gov.

The anti-fibrotic activity of compounds like this compound often involves complex interactions with key biological pathways. Transforming Growth Factor-beta 1 (TGF-β1) is recognized as a central mediator in the development and progression of tissue fibrosis across various organs. TGF-β1 is a multifunctional protein that regulates cell growth, differentiation, immune function, and responses to neurodegeneration. Its activation and signaling are tightly regulated, and dysregulation can lead to pathological fibrotic responses.

While direct mechanistic studies on this compound's interaction with TGF-β1 are not extensively detailed, research on structurally similar carbazole derivatives provides insight into potential mechanisms. For instance, exophilone, a tetrahydro carbazole derivative structurally akin to Sorazolon A (another sorazolon), has been shown in molecular docking studies to bind to both TGF-β1 and its receptor through hydrogen bonding interactions wikipedia.org. This suggests a possible mechanism by which carbazole-based compounds, including this compound, might exert their anti-fibrotic effects by modulating TGF-β1 signaling.

Furthermore, other biological modulators, such as prostaglandin (B15479496) E2 (PGE2), have been demonstrated to antagonize TGF-β actions by inhibiting its signaling through specific receptors (EP2 and EP4), leading to an increase in intracellular cyclic AMP and protein kinase A activity. Integrins, a family of cell surface receptors, also play a crucial role in modulating TGF-β signaling and can directly control its activation, further highlighting the intricate network of interactions involved in fibrotic pathways.

Antioxidant Properties and Radical Scavenging Capabilities

Carbazole derivatives, as a class, are known to possess significant antioxidant properties nih.govnih.gov. This compound, as a dimeric hydroxycarbazole derivative, is specifically noted for its ability to act as a free-radical scavenger. Antioxidants play a vital role in neutralizing reactive oxygen species (ROS) and free radicals, thereby protecting cells from oxidative damage.

The antioxidant capacity and radical scavenging capabilities of compounds are commonly assessed using in vitro assays, such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate hydrogen atoms or electrons to stabilize the DPPH radical, leading to a decrease in its characteristic purple color. The effectiveness of a compound's antioxidant activity is often influenced by its structural features, particularly the number and position of hydroxyl substitutions, which contribute to its ability to scavenge free radicals.

Other Investigated Biological Modulations of Carbazole Derivatives

The carbazole scaffold, a core structural element of this compound, is associated with a wide array of biological activities beyond those specifically detailed for this compound. Carbazole derivatives have been extensively investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, antiepileptic, antihistamine, antidiarrheal, analgesic, and neuroprotective effects nih.govnih.gov.

In oncological research, certain carbazole derivatives have shown promise as anticancer agents. Their mechanisms of action can include the catalytic inhibition of topoisomerase II and the induction of apoptosis in cancer cell lines. These compounds have demonstrated significant antiproliferative activity against various cancer cell types, effectively suppressing cell proliferation and inhibiting colony formation. Furthermore, carbazole derivatives have been explored for their potential in metabolic regulation, exhibiting promising activities in controlling glucose metabolism in patients with type 2 diabetes mellitus and improving insulin (B600854) sensitivity nih.gov.

Structure Activity Relationship Sar Studies and Analog Design

Rational Design of Sorazolon E2 Analogues

The rational design of this compound analogs is guided by an understanding of its chemical structure and biological targets. jst.go.jprsc.org Sorazolons, a family of carbazole (B46965) alkaloids isolated from Sorangium cellulosum, exhibit a range of biological activities, including cytotoxic and anti-fibrotic effects. researchgate.netnih.gov this compound, a dimeric form of Sorazolon E, has attracted particular interest. researchgate.netacs.org The design of new analogs often involves modifying key functional groups and structural motifs to improve interactions with biological targets. rsc.org

One approach involves the synthesis of novel open-chain analogs, which can provide insights into the importance of the cyclic core for bioactivity. jst.go.jp Another strategy focuses on creating derivatives by altering substituents on the carbazole ring system. researchgate.net For example, the synthesis of 4-deoxycarbazomycin B and sorazolon E has been achieved through a condensation and dehydrogenative aromatization/intramolecular C-C bond coupling process. researchgate.net The enantioselective oxidative coupling of Sorazolon E, mediated by a chiral dinuclear vanadium complex, has successfully produced (+)-sorazolon E2, demonstrating a method for creating stereochemically defined analogs. researchgate.net

The design process also considers the physicochemical properties of the analogs, aiming to optimize factors like solubility and metabolic stability. rsc.org By systematically altering the structure of this compound, researchers can build a comprehensive SAR profile, which is essential for the development of new and more effective therapeutic agents. rsc.orgdntb.gov.ua

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications of this compound and its parent compounds have a significant impact on their biological potency and selectivity. nih.govnih.govfrontiersin.org The sorazolon family, including D2, E, and E2, has demonstrated moderate cytotoxic activity against the mouse fibroblast cell line L929. nih.govacs.orgacs.org

Key structural features that influence bioactivity include:

The Carbazole Core: The tetrahydrocarbazole skeleton is a crucial element for the observed biological effects. researchgate.netresearchgate.net

Dimerization: The dimeric nature of this compound, formed from the coupling of two Sorazolon E units, appears to be important for its specific activity profile. researchgate.netresearchgate.net

Substituents: The type and position of substituents on the carbazole ring can dramatically alter potency and selectivity. researchgate.netmjcce.org.mk For instance, the presence and nature of hydroxyl and carbonyl groups are critical. researchgate.netmdpi.com

Studies on related carbazole alkaloids have shown that modifications can lead to enhanced or entirely new biological activities. researchgate.net For example, the enantioselective synthesis of (+)-sorazolon E2 using a chiral vanadium catalyst highlights the importance of stereochemistry for biological activity. researchgate.net Modifications to the side chains and functional groups can also influence how the molecule interacts with its biological targets, potentially leading to increased selectivity for cancer cells or specific enzymes. nih.govnih.gov The goal of these modifications is to create analogs with improved therapeutic indices, maximizing efficacy while minimizing off-target effects. frontiersin.org

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for understanding the structure-activity relationships of this compound and its analogs at a molecular level. nih.govresearchgate.net These in silico techniques allow researchers to predict how these compounds might bind to specific protein targets. mdpi.comijpras.com

Molecular docking simulations can provide insights into:

Binding Poses: Predicting the most likely orientation of the ligand (this compound analog) within the active site of a target protein. mdpi.com

Binding Affinity: Estimating the strength of the interaction between the ligand and the protein, often expressed as a docking score. ijpras.com

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. mdpi.com

For example, molecular docking studies on exophilone, a compound structurally similar to Sorazolon A, suggested that it may bind to both TGF-β1 and its receptor through hydrogen bonding. mdpi.com This provides a plausible mechanism for its observed anti-pulmonary fibrosis activity. mdpi.com Such computational predictions can guide the rational design of new analogs with improved binding characteristics. nih.gov By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process. silicos-it.be

Derivatization Strategies for Enhanced Bioactivity Profiling

Derivatization is a key strategy for expanding the chemical diversity of the sorazolon scaffold and for probing its structure-activity relationships in greater detail. acs.orgmdpi-res.comfrontiersin.org This involves the chemical modification of the parent molecule to create a library of related compounds with varied biological activities. mdpi.commdpi.com

Common derivatization strategies include:

Modification of Functional Groups: Altering existing functional groups, such as hydroxyl or carbonyl groups, through reactions like esterification, etherification, or reduction. mjcce.org.mk

Introduction of New Substituents: Adding new chemical moieties to the carbazole core to explore the impact of different electronic and steric properties. frontiersin.org

Synthesis of Hybrid Molecules: Combining the sorazolon scaffold with other pharmacologically active fragments to create hybrid compounds with potentially synergistic or novel activities. mdpi.com

These derivatization efforts can lead to the identification of analogs with enhanced potency, improved selectivity, or novel biological profiles. acs.orgmdpi.com For example, the synthesis of various 2-amino-5-arylazothiazol derivatives and their subsequent biological evaluation revealed compounds with significant antioxidant activity. mjcce.org.mk Similarly, the synthesis of novel 1,2,4-triazole (B32235) derivatives containing amino acid fragments led to compounds with potent antifungal properties. mdpi.com By systematically creating and testing a wide range of derivatives, researchers can gain a deeper understanding of the pharmacophore of this compound and identify promising candidates for further development. mdpi-res.comfrontiersin.org

Biosynthetic Pathways and Enzymatic Studies

Proposed Biosynthetic Route to Sorazolon E2

The precise, detailed biosynthetic pathway leading specifically to this compound in Sorangium cellulosum Soce375 has not been fully elucidated in the publicly available literature acs.org. However, as a carbazole (B46965) alkaloid, its biosynthesis is generally understood to follow pathways common to other bacterial carbazoles. Tracer experiments and biochemical analyses have indicated that the fundamental carbazole skeleton is typically derived from a condensation reaction involving tryptophan, pyruvate (B1213749), and units of acetate (B1210297) nih.gov.

Specifically, the indole (B1671886) moiety of the carbazole structure is known to originate from tryptophan or its derivatives. An early and essential step in the formation of the carbazole skeleton involves the condensation of tryptophan or a tryptophan-derived precursor with pyruvate nih.gov. Subsequent cyclization and tailoring steps, often involving multiple enzymatic transformations, lead to the complex carbazole core. In the broader context of bacterial carbazole biosynthesis, an intermediate known as precarquinostatin, which contains the carbazole tricyclic ring with an ortho-quinone, a meta-methyl group, and a para-alkyl side chain, is considered a common key precursor nih.gov. While this general framework applies to carbazole natural products, the specific sequence of reactions and intermediates unique to this compound's formation from these precursors remains an area for further investigation.

Enzymatic Transformations in Sorazolon Biosynthesis

While specific enzymatic transformations directly responsible for the biosynthesis of this compound are not extensively detailed in the provided literature, insights can be drawn from studies on related carbazole and indolocarbazole natural products. The formation of the carbazole nucleus is a key step, often catalyzed by specialized enzymes.

One such enzyme, carbazole synthase CqsB2, has been identified as crucial for the cyclization of the acyl side chain moiety on an unstable intermediate, leading to the formation of the ortho-quinone-containing A ring of the carbazole intermediate (e.g., precarquinostatin) nih.gov. This enzyme represents a pivotal point in the biosynthesis of the carbazole backbone. Other enzymes, such as StaP, a member of the cytochrome P450 family, are known to catalyze intramolecular aryl-aryl coupling and oxidative decarboxylation in the biosynthesis of indolocarbazoles like staurosporine (B1682477) nih.gov. Similarly, XiaI mediates a flavin-dependent oxidative cyclization reaction in indolosesquiterpene biosynthesis nih.gov.

Studies involving the enzymatic synthesis of tricyclic carbazoles have also indicated the substrate tolerance of key enzymes within these bacterial biosynthetic pathways, suggesting a degree of flexibility in the types of precursors they can process acs.org. Further research is needed to pinpoint the specific enzymes and their precise roles in the unique cyclization, oxidation, and modification steps that lead to the distinct structure of this compound.

Genetic and Metabolic Engineering Approaches for Production

Genetic and metabolic engineering offer powerful strategies for enhancing the production of natural products, including carbazole alkaloids like this compound, and for generating novel derivatives. Although specific applications to this compound production are not detailed, the principles and successes in engineering other carbazole natural products are highly relevant.

Key Approaches and Findings:

Elucidating Pathways and Generating Analogues: The cloning and characterization of biosynthetic genes can elucidate the molecular basis for carbazole biosynthesis. This understanding sets the stage for the generation of novel analogues through genetic engineering, as demonstrated with indolocarbazole derivatives like rebeccamycin (B1679247) scispace.com.

Combinatorial Biosynthesis: This approach involves manipulating biosynthetic gene clusters (BGCs) in engineered microorganisms to produce new or modified natural products. It serves as a valuable complementary method to traditional chemical synthesis for producing carbazole compounds or their precursors scispace.com.

Engineering Carbazole-Synthesizing Enzymes: Chemoenzymatic studies of the carbazole skeleton provide a foundation for engineering the enzymes involved in carbazole synthesis. This can lead to the design and production of novel carbazole structures with tailored properties nih.gov.

Heterologous Expression Systems: For natural products derived from difficult-to-culture organisms, heterologous biosynthesis platforms enable the transfer and expression of entire biosynthetic pathways in more amenable host strains. This bypasses challenges associated with the original hosts and facilitates production mdpi.comnih.gov. Advances in synthetic biology and gene engineering have developed numerous methods to address BGCs that exhibit poor expression under standard laboratory conditions mdpi.com.

Improving Titers and Novel Compound Generation: Metabolic engineering is increasingly recognized as a potent method to improve the production yields (titers) of natural products. By rerouting metabolic fluxes and optimizing enzymatic steps, it can significantly enhance the efficiency of biosynthetic pathways. Furthermore, by introducing or modifying pathway components, metabolic engineering can facilitate the construction of hybrid pathways, leading to the generation of entirely new compounds nih.gov.

These advancements in molecular genetics and metabolic engineering provide a robust toolkit for future efforts to optimize the production of this compound and to explore its structural diversity for potential therapeutic or industrial applications.

Compound Information Table

Future Research Directions and Translational Potential in Research Tools

Development as Molecular Probes for Biological Systems

The inherent photophysical properties of the carbazole (B46965) scaffold suggest a promising future for Sorazolon E2 and its derivatives as molecular probes. Carbazole-containing compounds are known for their fluorescent characteristics, which can be exploited for imaging and sensing in biological systems. nih.govacs.orgacs.orgmdpi.com Future research could focus on modifying the this compound structure to enhance its quantum yield and tune its emission wavelengths, thereby creating specific probes for cellular components.

The development of fluorescent probes derived from this compound could enable high-resolution imaging of cellular processes and the localization of specific biomolecules. acs.org For instance, derivatives could be designed to bind selectively to certain proteins or nucleic acid structures, such as G-quadruplex DNA, allowing for their visualization and tracking within living cells. nih.gov Such tools would be invaluable for fundamental biological research, diagnostics, and drug discovery.

Table 1: Potential Applications of this compound-Derived Molecular Probes

| Application Area | Description |

| Cellular Imaging | Visualization of subcellular structures and organelles. |

| Biomolecule Sensing | Detection and quantification of specific proteins, enzymes, or nucleic acids. |

| Membrane Fluidity Studies | Probing the dynamics and organization of cellular membranes. |

| Receptor Binding Assays | Monitoring ligand-receptor interactions in real-time. |

Exploration in Lead Compound Discovery Research

The carbazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.neteurekaselect.commdpi.comnih.gov The reported moderate cytotoxic activity of this compound against the mouse fibroblast cell line L929, with an IC50 value between 5.0 µM and 0.09 mM, positions it as a potential starting point for lead compound discovery. nih.govacs.org

Future research efforts could be directed towards synthesizing analogs of this compound to explore structure-activity relationships (SAR). By systematically modifying its functional groups, researchers may identify derivatives with enhanced potency and selectivity against specific cancer cell lines or other disease targets. nih.govresearchgate.netsci-hub.se The tricyclic system of carbazoles is known to interact with biological targets like DNA and various enzymes, and understanding these interactions for this compound is a key area for future investigation. eurekaselect.com Computational modeling and docking studies could further guide the rational design of new derivatives with improved pharmacological profiles. nih.gov

Novel Synthetic Methodologies for Carbazole Scaffolds

The advancement of synthetic organic chemistry provides a robust toolkit for the construction and functionalization of the carbazole scaffold present in this compound. While classical methods like the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction have been traditionally used, modern synthetic strategies offer greater efficiency and versatility. chim.it

Recent developments have focused on transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed C-H functionalization and intramolecular cyclization, which allow for the regioselective synthesis of complex carbazole derivatives under milder conditions. rsc.orgnih.govorganic-chemistry.orgacs.org These methodologies could be applied to develop a more efficient total synthesis of this compound and to generate a library of related compounds for biological screening. The exploration of novel cascade reactions and multicomponent reactions could also streamline the synthesis of these complex molecules. rsc.org

Table 2: Modern Synthetic Approaches for Carbazole Scaffolds

| Synthetic Method | Catalyst/Reagent Example | Key Advantage |

| Intramolecular C-H Amination | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | High regioselectivity and functional group tolerance. rsc.org |

| Dehydrogenative Cyclization | Iridium catalyst with a copper cocatalyst | Use of air as a clean oxidant. organic-chemistry.org |

| Cascade Annulation | Scandium(III) triflate (Sc(OTf)₃) | Domino catalysis for rapid complexity generation. rsc.org |

| Tandem C-H Functionalization/C-N Bond Formation | Palladium catalyst | Assembly from simple biaryl amide substrates. nih.gov |

Advanced Mechanistic Elucidation of Biological Activities

While this compound has been shown to exhibit cytotoxic effects, the underlying molecular mechanism remains to be elucidated. nih.gov Future research should focus on identifying the specific cellular targets and pathways modulated by this compound. A critical step will be to determine whether its cytotoxicity is mediated through apoptosis, necrosis, or other forms of cell death.

Studies on other cytotoxic carbazole alkaloids have shown that they can induce apoptosis through pathways involving mitochondrial dysfunction and the activation of caspases. scispace.com Investigating whether this compound acts through similar mechanisms would be a logical starting point. Techniques such as differential gene expression analysis (transcriptomics), proteomics, and high-content screening can provide a global view of the cellular response to this compound treatment. Pinpointing the precise mechanism of action is crucial for its potential development as a targeted therapeutic agent or as a chemical probe to study specific biological processes.

Q & A

Q. What methodologies are employed to determine the molecular structure of Sorazolon E2?

this compound’s structure is elucidated using high-resolution electrospray ionization mass spectrometry (HRESIMS) and multidimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC). These techniques identify molecular formulas, functional groups, and connectivity patterns. For instance, the absolute configuration of related analogs (e.g., Sorazolon A) is confirmed via comparative analysis of experimental and quantum chemical CD spectra .

Q. What are standard experimental protocols for synthesizing this compound?

A multi-step synthesis involves asymmetric oxidation coupling using intermediates like 3-hydroxycarbazole derivatives. For example, intermediate 13c (R1 = Me, R2 = H) reacts with a dinuclear vanadium catalyst [(Ra,S,S)-1] under aerobic conditions to yield this compound with up to 80% stereoselectivity . Key steps include radical cation generation and nucleophilic attack, monitored via TLC and purified via column chromatography .

Q. How is cytotoxic activity of this compound assessed in vitro?

Cytotoxicity is evaluated against mouse fibroblast L929 cells using dose-response assays (e.g., 0.09–5.0 μM range). Cells are cultured in DMEM with 10% FBS, treated with this compound for 48–72 hours, and viability measured via MTT or resazurin assays . IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can asymmetric catalytic strategies be optimized for this compound’s total synthesis?

Advanced synthesis employs chiral vanadium catalysts (e.g., [(Ra,S)-4]) to control stereochemistry during cross-coupling. For hybrid coupling of naphthol derivatives, catalyst loading (5–10 mol%), solvent polarity, and oxygen atmosphere are critical. Computational modeling (DFT) aids in predicting transition states to enhance enantiomeric excess .

Q. How should researchers address discrepancies in reported cytotoxic activities of this compound analogs?

Contradictory data (e.g., IC₅₀ variability) require meta-analysis of experimental conditions:

Q. What computational approaches validate this compound’s stereochemical configuration?

Time-dependent density functional theory (TDDFT) simulates CD spectra for both enantiomers, which are compared to experimental data. For Sorazolon A, this method confirmed the R configuration by matching peak signs at 220–250 nm .

Methodological Guidance

Q. Data Reporting and Reproducibility

- Synthesis Replication : Document catalyst batches, solvent purity, and reaction monitoring (e.g., GC-MS traces) in supplementary materials .

- Bioactivity Data : Report IC₅₀ values with 95% confidence intervals and n ≥ 3 replicates. Use FAIR principles for data sharing .

Q. Table 1. Key Cytotoxic Activities of Sorazolon Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | L929 | 0.09–5.0 | |

| Sorazolon D2 | L929 | 5.0 |

Q. Table 2. Synthesis Yields Using Vanadium Catalysts

| Catalyst | Substrate | Yield (%) | Stereoselectivity (%) | Reference |

|---|---|---|---|---|

| (Ra,S,S)-1 | 13c | 75 | 80 | |

| (Ra,S)-4 | Naphthol 5 | 95 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.